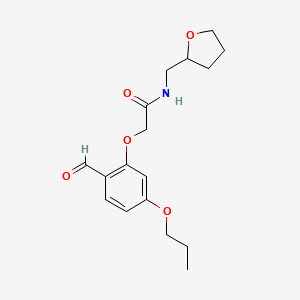2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
CAS No.:
Cat. No.: VC17709231
Molecular Formula: C17H23NO5
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H23NO5 |
|---|---|
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | 2-(2-formyl-5-propoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C17H23NO5/c1-2-7-21-14-6-5-13(11-19)16(9-14)23-12-17(20)18-10-15-4-3-8-22-15/h5-6,9,11,15H,2-4,7-8,10,12H2,1H3,(H,18,20) |
| Standard InChI Key | BMHSJMMMDKWODW-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=CC(=C(C=C1)C=O)OCC(=O)NCC2CCCO2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
2-(2-Formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide has the molecular formula C₁₇H₂₃NO₅ and a molecular weight of 321.37 g/mol . Its structure integrates a phenoxyacetamide backbone modified with a formyl group at the 2-position, a propoxy group at the 5-position of the benzene ring, and a tetrahydrofuran-2-ylmethyl substituent on the acetamide nitrogen (Figure 1).
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 923206-50-2 | |
| IUPAC Name | 2-(2-Formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide | |
| Molecular Formula | C₁₇H₂₃NO₅ | |
| Molecular Weight | 321.37 g/mol | |
| MDL Number | MFCD08444742 |
Structural Analysis
The compound’s structure combines aromatic and heterocyclic motifs:
-
Phenoxyacetamide core: Provides rigidity and hydrogen-bonding capacity via the amide group.
-
Formyl group (-CHO): Enhances electrophilicity, enabling participation in condensation reactions .
-
Propoxy chain (-OCH₂CH₂CH₃): Contributes to lipophilicity, influencing membrane permeability .
-
Tetrahydrofuran-2-ylmethyl group: Introduces stereochemical complexity and potential for interactions with biological targets .
Synthesis and Physicochemical Properties
Predicted Physical Properties
Computational models estimate the following properties for this compound :
Table 2: Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Boiling Point | 571.0 ± 40.0 °C | Predicted |
| Density | 1.160 ± 0.06 g/cm³ | Predicted |
| pKa | 13.99 ± 0.46 | Predicted |
The elevated boiling point and density suggest moderate volatility and a compact molecular arrangement. The basic pKa indicates potential protonation under physiological conditions, affecting solubility and bioavailability.
| Quantity | Purity | Price (USD) |
|---|---|---|
| 1 g | 95% | 852.55 |
| 2.5 g | 95% | 1,227.82 |
| 5 g | 95% | 1,548.26 |
Challenges and Future Directions
Research Gaps
-
In Vivo Efficacy: No published studies validate the compound’s antidiabetic effects.
-
Safety Profile: hERG channel inhibition and hepatotoxicity risks remain unassessed.
Optimization Strategies
-
Derivatization: Modifying the propoxy chain length or substituting the formyl group could enhance potency.
-
Formulation: Nanoencapsulation may address solubility limitations imposed by high lipophilicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume